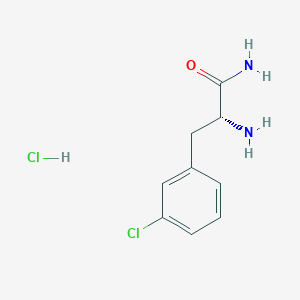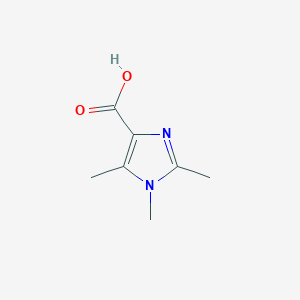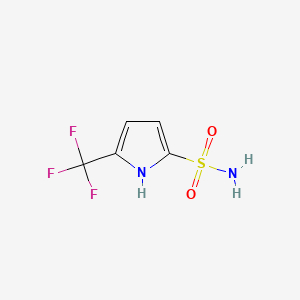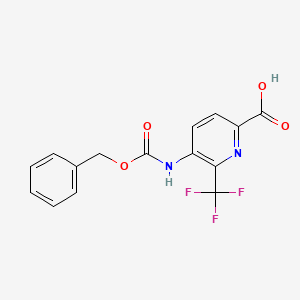![molecular formula C18H28O3Si B13513296 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde](/img/structure/B13513296.png)
3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde: is a complex organic compound that features a cyclobutane ring substituted with benzyloxy and tert-butyldimethylsilyloxy groups, as well as an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various chemical entities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile under UV light or thermal conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the cyclobutane ring.
Protection with tert-Butyldimethylsilyl Group: The hydroxyl group on the cyclobutane ring can be protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Oxidation to Aldehyde: The final step involves the oxidation of the corresponding alcohol to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, Jones reagent, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Benzyl alcohol, TBDMS-Cl, imidazole.
Major Products Formed
Oxidation: 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carboxylic acid.
Reduction: 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde: has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new drug candidates.
Material Science: It can be used in the preparation of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound can be used to study the effects of cyclobutane derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde depends on its specific application
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Modulation: It can interact with cell surface receptors, altering their signaling pathways and affecting cellular responses.
Nucleic Acid Interaction: The compound may bind to DNA or RNA, influencing gene expression and protein synthesis.
Comparación Con Compuestos Similares
3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde: can be compared with other cyclobutane derivatives, such as:
3-(Benzyloxy)cyclobutanol: Lacks the tert-butyldimethylsilyl protection and aldehyde group, making it less versatile in synthetic applications.
1-(tert-Butyldimethylsilyl)oxycyclobutane-1-carbaldehyde: Lacks the benzyloxy group, which may reduce its reactivity in certain substitution reactions.
Cyclobutane-1,1-dicarbaldehyde: Contains two aldehyde groups, making it more reactive but less selective in certain reactions.
The uniqueness of This compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C18H28O3Si |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
1-[tert-butyl(dimethyl)silyl]oxy-3-phenylmethoxycyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C18H28O3Si/c1-17(2,3)22(4,5)21-18(14-19)11-16(12-18)20-13-15-9-7-6-8-10-15/h6-10,14,16H,11-13H2,1-5H3 |
Clave InChI |
FSXKAYHMJWNQRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1(CC(C1)OCC2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13513230.png)



![6-Fluorospiro[3.3]heptane-2-sulfonyl chloride](/img/structure/B13513247.png)

![2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid](/img/structure/B13513254.png)


![Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine](/img/structure/B13513278.png)
![tert-butylN-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13513285.png)
